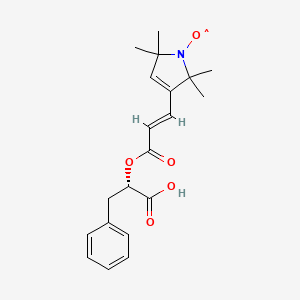
6-O-phosphono-D-gluconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phospho-D-gluconate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 6-phospho-D-gluconic acid. It is a carbohydrate acid derivative anion and a monocarboxylic acid anion. It derives from a D-gluconate. It is a conjugate base of a 6-phospho-D-gluconic acid. It is a conjugate acid of a 6-phosphonatooxy-D-gluconate.
Aplicaciones Científicas De Investigación
Enzymatic Activity and Metabolism
6-O-phosphono-D-gluconate has been the subject of research due to its involvement in enzymatic reactions and metabolic pathways. Adams et al. (1976) demonstrated that a phosphonate analogue of glucose 6-phosphate is a substrate for yeast glucose 6-phosphate dehydrogenase, indicating its potential role in glucose metabolism (Adams, Harrison, Inch, & Rich, 1976). Similarly, Roach and Harrison (1981) found that the phosphonate analogue of gluconate 6-phosphate is a substrate for yeast gluconate 6-phosphate dehydrogenase (Roach & Harrison, 1981).
Tabita and McFadden (1972) discovered that 6-phospho-D-gluconate inhibits ribulose-1,5-diphosphate carboxylase from various sources, suggesting its regulatory role in photosynthesis and plant metabolism (Tabita & McFadden, 1972).
Biochemical Synthesis and Applications
Research on this compound also extends to its synthesis and use in studying biochemical pathways. Marechal et al. (1981) synthesized phosphono analogues of certain compounds, highlighting the utility of phosphonates in understanding enzyme-substrate interactions (Marechal, Froussios, Level, & Azerad, 1981).
In another study, Casero et al. (1996) focused on the stereoselective synthesis of phosphono analogues, providing insights into the structural aspects of biochemical molecules (Casero, Cipolla, Lay, Nicotra, Panza, & Russo, 1996).
Environmental and Chemical Research
This compound has been studied in environmental and chemical contexts as well. For instance, Nowack (2003) explored the environmental chemistry of phosphonates, which can provide insights into the behavior of compounds like this compound in natural systems (Nowack, 2003).
Additionally, Gunasekaran et al. (1996) examined the use of calcium gluconate in enhancing corrosion inhibition, where the understanding of phosphonates like this compound is crucial (Gunasekaran, Palaniswamy, Apparao, & Muralidharan, 1996).
Propiedades
Fórmula molecular |
C6H12O10P- |
|---|---|
Peso molecular |
275.13 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoate |
InChI |
InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/p-1/t2-,3-,4+,5-/m1/s1 |
Clave InChI |
BIRSGZKFKXLSJQ-SQOUGZDYSA-M |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(1R,5R,6R,13S,14S,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239835.png)
![(2S)-7-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-2-oxanyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B1239836.png)
![(3R,4S,6R,7R,8S,8aS)-8-carbamoyl-5'-[2-(1-cyclohexenyl)ethynyl]-6-[2-(2-hydroxyethoxy)phenyl]-1,2'-dioxo-3,4-diphenyl-1'-spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]carboxylic acid 2-methoxyethyl ester](/img/structure/B1239837.png)
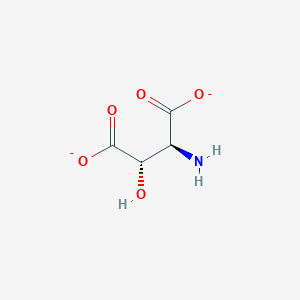
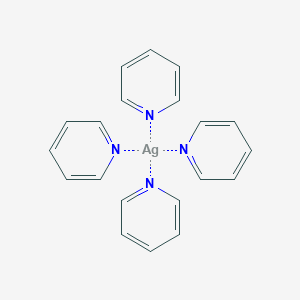
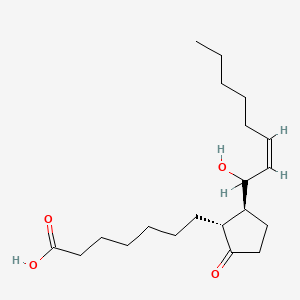
![4-(4-fluorophenyl)-3-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-2-propan-2-ylisoquinolin-1-one](/img/structure/B1239843.png)

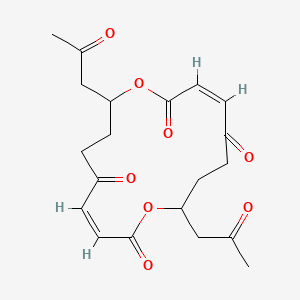

![(2Z)-2-[(3S,4R,5S,6R,10S)-4,10-dihydroxy-3-[(2E,4E)-1-hydroxy-10-methyl-6-methylideneundeca-2,4,9-trien-2-yl]-6-(3-hydroxypropyl)-10-methylspiro[4.5]decan-7-ylidene]propanal](/img/structure/B1239850.png)

